molecular formula C5H12ClNO2 B14678894 D-Valine, hydrochloride CAS No. 31320-20-4

D-Valine, hydrochloride

Cat. No.: B14678894
CAS No.: 31320-20-4
M. Wt: 153.61 g/mol
InChI Key: JETBVOLWZWPMKR-PGMHMLKASA-N
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Description

D-Valine, hydrochloride: is a derivative of D-Valine, an important organic chiral source. D-Valine is one of the two enantiomers of the amino acid valine, the other being L-Valine. This compound is widely used in various fields, including pharmaceuticals, agriculture, and biotechnology, due to its unique properties and extensive applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Valine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions of D-Valine may involve reducing agents such as sodium borohydride.

    Substitution: D-Valine can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

D-Valine, hydrochloride exerts its effects primarily through its role as an amino acid. It is involved in protein synthesis and metabolic pathways. In the context of its derivatives, such as penicillamine, the mechanism of action involves chelation of heavy metals and modulation of immune responses .

Comparison with Similar Compounds

    L-Valine: The enantiomer of D-Valine, commonly found in proteins and involved in various metabolic processes.

    DL-Valine: A racemic mixture of D-Valine and L-Valine.

    D-Alanine: Another D-amino acid with similar applications in pharmaceuticals and biotechnology.

Uniqueness: D-Valine, hydrochloride is unique due to its specific chiral properties, making it valuable in asymmetric synthesis and as a precursor for various biologically active compounds .

Properties

CAS No.

31320-20-4

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

(2R)-2-amino-3-methylbutanoic acid;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t4-;/m1./s1

InChI Key

JETBVOLWZWPMKR-PGMHMLKASA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)N.Cl

Canonical SMILES

CC(C)C(C(=O)O)N.Cl

Origin of Product

United States

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